molecular formula C14H15NO B11891043 Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)- CAS No. 220970-48-9

Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)-

Cat. No.: B11891043
CAS No.: 220970-48-9
M. Wt: 213.27 g/mol
InChI Key: ZDAWTASYTNCCCU-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-indol-3-yl)cyclopentanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities. This compound, with the molecular formula C14H15NO, features a cyclopentanone ring fused to an indole moiety, making it an interesting subject for chemical and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-indol-3-yl)cyclopentanone typically involves the reaction of 1-methylindole with cyclopentanone under acidic or basic conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 1-methylindole reacts with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-indol-3-yl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methyl-1H-indol-3-yl)cyclopentanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-3-yl)cyclopentanone involves its interaction with various molecular targets. The indole moiety is known to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-indol-3-yl)cyclopentanone is unique due to its combination of the indole ring with a cyclopentanone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

220970-48-9

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-(1-methylindol-3-yl)cyclopentan-1-one

InChI

InChI=1S/C14H15NO/c1-15-9-13(10-6-7-11(16)8-10)12-4-2-3-5-14(12)15/h2-5,9-10H,6-8H2,1H3

InChI Key

ZDAWTASYTNCCCU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3CCC(=O)C3

Origin of Product

United States

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